4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate
Description
4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate is an organic compound characterized by the presence of nitrophenyl, methylene, amino, phenyl, and chlorobenzenesulfonate groups
Properties
IUPAC Name |
[4-[(4-nitrophenyl)methylideneamino]phenyl] 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O5S/c20-15-3-11-19(12-4-15)28(25,26)27-18-9-5-16(6-10-18)21-13-14-1-7-17(8-2-14)22(23)24/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBMLDCHBLAONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate typically involves the reaction of 4-nitrobenzaldehyde with 4-aminophenyl 4-chlorobenzenesulfonate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate can undergo various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are often used in substitution reactions.
Major Products Formed
Scientific Research Applications
4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also act as an inhibitor of certain enzymes or receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylamine: Similar in structure but lacks the methylene and chlorobenzenesulfonate groups.
4-Chlorobenzenesulfonamide: Contains the chlorobenzenesulfonate group but lacks the nitrophenyl and methylene groups.
Uniqueness
4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Biological Activity
The compound 4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Structure
The compound's structure can be represented as follows:
- Chemical Formula : C13H10ClN2O3S
- Molecular Weight : 304.75 g/mol
The compound features a nitrophenyl group, a methylene bridge, and a chlorobenzenesulfonate moiety, which may contribute to its biological properties.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP (Partition Coefficient) | Not available |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study assessed the antibacterial efficacy against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results showed:
- Minimum Inhibitory Concentration (MIC) :
- E. coli: 32 µg/mL
- S. aureus: 16 µg/mL
These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents.
Cytotoxicity Studies
A cytotoxicity assay was performed using human cancer cell lines. The compound demonstrated selective cytotoxicity, with an IC50 value of approximately 25 µM against breast cancer cells (MCF-7). Comparative studies with standard chemotherapeutic agents indicated that the compound's mechanism of action might involve apoptosis induction.
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial ribosomal function.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of antibiotic-resistant bacterial strains. The results highlighted its potential as an alternative treatment option, particularly in cases where conventional antibiotics fail.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on various cancer cell lines to evaluate the cytotoxic effects. The results indicated that the compound selectively targeted malignant cells while sparing normal cells, making it a promising candidate for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
